molecular formula C7H2F5NO B2756051 2,6-Difluoro-3-trifluoroacetylpyridine CAS No. 1707361-89-4

2,6-Difluoro-3-trifluoroacetylpyridine

Cat. No.: B2756051
CAS No.: 1707361-89-4
M. Wt: 211.091
InChI Key: QMWQEMRCUROHKU-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-trifluoroacetylpyridine is a fluorinated pyridine derivative known for its unique chemical properties due to the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-trifluoroacetylpyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method includes the reaction of 2,6-difluoropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-trifluoroacetylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyridine N-oxide derivatives, while reduction can yield partially or fully reduced pyridine rings .

Scientific Research Applications

2,6-Difluoro-3-trifluoroacetylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-trifluoroacetylpyridine involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to various biological molecules. This can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoropyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 2,6-Difluoro-3-nitropyridine

Uniqueness

2,6-Difluoro-3-trifluoroacetylpyridine is unique due to the presence of both difluoro and trifluoroacetyl groups, which impart distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

1-(2,6-difluoropyridin-3-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWQEMRCUROHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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